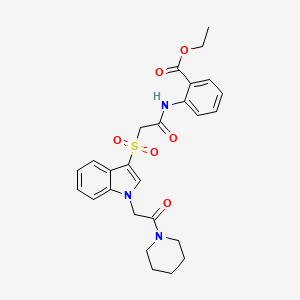

ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a sulfonyl group, an amide, and an indole . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole could be synthesized using the Fischer indole synthesis, a well-known method for creating indole structures . The sulfonyl group could be introduced using a sulfonylation reaction . The amide could be formed through a reaction with an appropriate amine . Finally, the ethyl ester could be formed through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole portion of the molecule is aromatic, which could contribute to the compound’s stability and reactivity . The sulfonyl group is a strong electron-withdrawing group, which could affect the compound’s reactivity . The amide and ester groups could participate in hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the indole could undergo electrophilic aromatic substitution reactions . The sulfonyl group could participate in substitution reactions . The amide could undergo hydrolysis under acidic or basic conditions . The ester could also undergo hydrolysis, as well as transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfonyl, amide, and ester groups could make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .科学的研究の応用

Synthesis and Spectral Analysis

A study detailed the synthesis and spectral analysis of N-substituted derivatives of related compounds, highlighting their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This underscores the potential of such compounds in developing new antibacterial agents (H. Khalid et al., 2016).

Asymmetric Synthesis

Another application involves the asymmetric intramolecular Michael reaction to construct chiral building blocks for enantioselective alkaloid synthesis. This process illustrates the compound's role in creating versatile chiral building blocks, essential for developing pharmacologically active alkaloids (Y. Hirai et al., 1992).

Influence of Solvent on Regioselectivity

Research on the influence of solvent on the regioselectivity of sulfoxide thermolysis in related esters provides insights into the synthetic pathways that could be optimized for the production of specific derivatives, potentially useful in various chemical syntheses (Markus Bänziger et al., 2002).

Multi-Component Synthesis

The compound's framework is relevant in the multi-component synthesis of complex molecules, such as tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This illustrates its utility in constructing highly functionalized molecules through novel synthetic pathways (V. P. A. Raja et al., 2006).

Antimicrobial Activity Screening

A synthesis and screening study of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. The study highlights the importance of structural modifications in enhancing antimicrobial activities (Kashif Iqbal et al., 2017).

Novel Synthetic Methodologies

Investigations into novel synthetic methodologies, such as the four-component tandem protocol for synthesizing highly functionalized thiazines, demonstrate the compound's role in facilitating complex chemical reactions. This is pivotal for generating new molecules with potential applications in various fields (S. Indumathi et al., 2007).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact withPeptidyl-prolyl cis-trans isomerase A in humans . This protein plays a crucial role in protein folding and cellular homeostasis.

Mode of Action

The exact mode of action of this compound is currently unknown It is likely that it interacts with its target protein, potentially altering its function or activity

特性

IUPAC Name |

ethyl 2-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6S/c1-2-35-26(32)19-10-4-6-12-21(19)27-24(30)18-36(33,34)23-16-29(22-13-7-5-11-20(22)23)17-25(31)28-14-8-3-9-15-28/h4-7,10-13,16H,2-3,8-9,14-15,17-18H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXAZQTELJPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)